molecular formula C10H16ClNO B591836 (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 856562-95-3

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B591836
CAS No.: 856562-95-3
M. Wt: 201.694
InChI Key: MRMOMOWBZZIRBU-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-methoxybenzaldehyde.

    Reductive Amination: The precursor undergoes reductive amination with a chiral amine to form the desired product. Common reagents used in this step include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst.

    Purification: The resulting amine is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    1-(3-Methoxyphenyl)propan-1-amine: The non-chiral version of the compound.

    1-(4-Methoxyphenyl)propan-1-amine hydrochloride: A similar compound with the methoxy group in a different position on the phenyl ring.

Uniqueness

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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